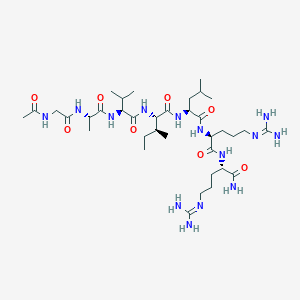
Heterobivalent ligand-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterobivalent ligand-1 is a compound designed to target two different receptors simultaneously. This dual-targeting capability enhances its specificity and efficacy in various applications, particularly in the fields of medical imaging and therapy. The compound consists of two distinct ligands connected by a linker, allowing it to bind to two different receptor types on the same or different cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heterobivalent ligand-1 typically involves a modular approach. One common method uses dual reactive 3,6-dichloro-1,2,4,5-tetrazine as a starting material. This compound undergoes sequential nucleophilic aromatic substitution (SNAr) and inverse electron-demand Diels-Alder (IEDDA) reactions to form the heterobivalent ligand . Another method involves solid-phase synthesis, where the first ligand is assembled on a resin, followed by the construction of the linker and the addition of the second ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase synthesis or modular one-pot strategies. These methods are scalable and can produce high yields of the compound with high purity. The choice of method depends on the specific ligands and linkers used, as well as the desired properties of the final product.
Analyse Des Réactions Chimiques
Heterobivalent ligand-1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligands, potentially altering their binding affinity.
Reduction: Reduction reactions can be used to modify the linker or ligands, affecting the overall structure and function of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Heterobivalent ligand-1 has a wide range of scientific research applications:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new targeting strategies.
Biology: The compound is used to study cell signaling pathways and receptor dynamics.
Medicine: This compound is employed in medical imaging and targeted therapy, particularly for cancer
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of heterobivalent ligand-1 involves its ability to bind to two different receptors simultaneously. This dual binding increases the compound’s specificity and efficacy. The molecular targets are typically receptors that are overexpressed on the surface of certain cells, such as cancer cells. The binding of the ligand to these receptors can trigger various cellular responses, including internalization of the ligand-receptor complex and subsequent signaling pathway activation .
Comparaison Avec Des Composés Similaires
Heterobivalent ligand-1 is unique in its ability to target two different receptors simultaneously. Similar compounds include:
Monovalent ligands: These compounds target only one receptor type and may have lower specificity and efficacy compared to heterobivalent ligands.
Bivalent ligands: These compounds target two identical receptors and may not provide the same level of specificity as heterobivalent ligands
The uniqueness of this compound lies in its dual-targeting capability, which enhances its potential for use in various applications, particularly in medical imaging and therapy.
Propriétés
Formule moléculaire |
C86H115FN16O21 |
|---|---|
Poids moléculaire |
1727.9 g/mol |
Nom IUPAC |
methyl N-[2-[2-[2-[2-[2-[2-[2-[[2-[4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-N-[2-[2-[2-[2-[2-[2-[2-[[4-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]anilino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C86H115FN16O21/c1-112-85(111)100(62-78(108)91-32-42-115-46-50-119-54-58-122-59-55-120-51-47-116-43-33-92-79(109)63-124-71-23-15-65(16-24-71)8-5-35-102-81-72(60-93-102)82-95-80(74-12-7-39-123-74)97-103(82)84(88)96-81)61-77(107)90-31-41-114-45-49-118-53-57-121-56-52-117-48-44-113-40-30-89-75(105)25-26-76(106)94-69-21-13-66(14-22-69)27-36-99-64-101(70-9-3-2-4-10-70)86(83(99)110)28-37-98(38-29-86)34-6-11-73(104)67-17-19-68(87)20-18-67/h2-4,7,9-10,12-24,39,60H,5-6,8,11,25-38,40-59,61-64H2,1H3,(H2,88,96)(H,89,105)(H,90,107)(H,91,108)(H,92,109)(H,94,106) |
Clé InChI |
LPMUIKNAEQSASJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N(CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)NC1=CC=C(C=C1)CCN2CN(C3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)COC6=CC=C(C=C6)CCCN7C8=C(C=N7)C9=NC(=NN9C(=N8)N)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



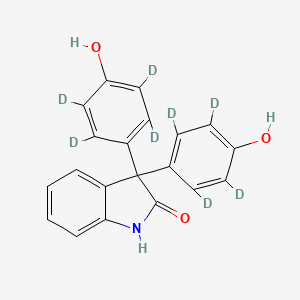
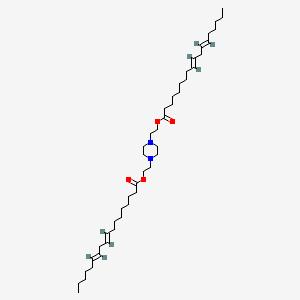
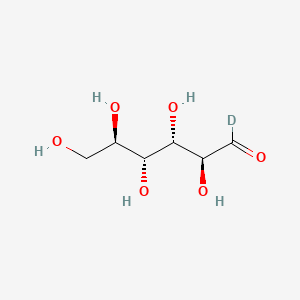
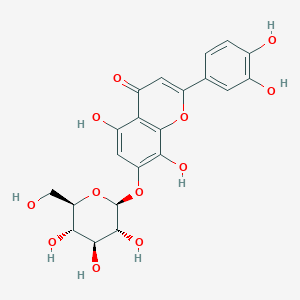
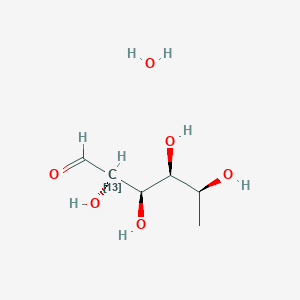
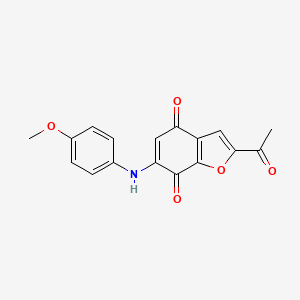
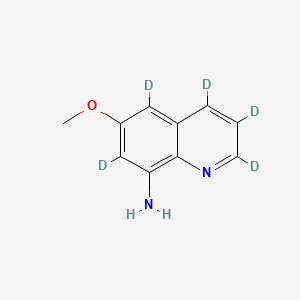
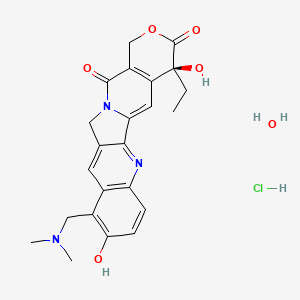
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)


![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
